2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide
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Overview
Description
2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperidine with prop-2-en-1-yl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the prop-2-en-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
Uniqueness
2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group and the piperidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
67626-43-1 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-N-prop-2-enylpiperidine-1-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-3-7-11-10(13)12-8-5-4-6-9(12)2/h3,9H,1,4-8H2,2H3,(H,11,13) |
InChI Key |
VOBGHQZRMMDZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)NCC=C |
Origin of Product |
United States |
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